molecular formula C11H18ClNO2 B1478748 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one CAS No. 2097992-41-9

2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one

Cat. No.: B1478748
CAS No.: 2097992-41-9
M. Wt: 231.72 g/mol
InChI Key: WAGUYVQONHJZMF-UHFFFAOYSA-N
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Description

The compound “2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)butan-1-one” is a complex organic molecule. It contains a hexahydrofuro[3,4-c]pyridin-5(3H) group, which is a type of bicyclic compound consisting of a fused furan and pyridine ring . It also contains a butanone group, which is a type of ketone, and a chlorine atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The hexahydrofuro[3,4-c]pyridin ring would likely be a key structural feature .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The butanone group, for example, could potentially undergo reactions typical of ketones, such as nucleophilic addition .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom could affect its polarity and solubility .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthesis of Complex Heterocyclic Compounds : Research into heterocyclic compounds, such as the synthesis of pyridine and furan derivatives, has revealed methodologies for constructing complex molecular architectures. These methods are valuable for developing pharmaceuticals, agrochemicals, and materials science applications. For instance, the synthesis of 1-methyl-8-(pyridin-2-yl)-3,6-diazahomoadamantane and its derivatives through condensation reactions demonstrates the potential for creating novel bioactive compounds with significant chemical diversity (Kuznetsov et al., 2010).

  • Molecular Structure and Interaction Studies : Investigations into the molecular structures of heterocyclic compounds and their interactions provide insights into their potential applications. For example, the study of copper(II) interactions with N-substituted bis(2-pyridylmethyl)amine derivatives leading to discrete and polymeric complex systems reveals potential for developing new materials with ferromagnetic properties (Kim et al., 2010).

  • Photochemical and Photophysical Properties : Research into the photochemical and photophysical properties of heterocyclic compounds, such as the direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones, has implications for the development of new photonic materials and light-activated processes (Zhang et al., 2017).

Mechanism of Action

Without specific information on this compound, it’s difficult to predict its mechanism of action. If it were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it has biological activity .

Properties

IUPAC Name

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c1-2-10(12)11(14)13-4-3-8-6-15-7-9(8)5-13/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGUYVQONHJZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2COCC2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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